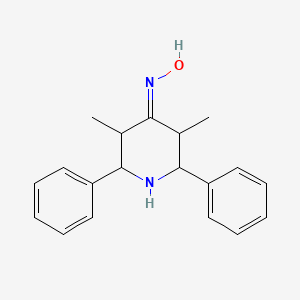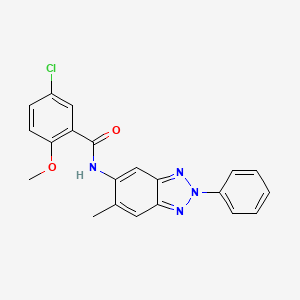
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide, also known as EPTC, is a pre-emergent herbicide that is commonly used in agriculture to control weeds. EPTC is a member of the thiocarbamate family of herbicides and is known for its effectiveness against grassy weeds.
Mecanismo De Acción
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide works by inhibiting the growth of weeds by interfering with the biosynthesis of amino acids. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide targets the enzyme acetolactate synthase (ALS) in plants, which is responsible for the production of amino acids. By inhibiting ALS, 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide prevents the production of essential amino acids, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has been shown to have a low toxicity to mammals, making it a safe option for use in agriculture. However, studies have shown that 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can have negative effects on aquatic life, including fish and amphibians. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can also have negative effects on soil microorganisms, which can impact soil health and fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide is a commonly used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its use in lab experiments is limited due to its potential negative effects on soil microorganisms and aquatic life.
Direcciones Futuras
Future research on 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide could focus on developing more environmentally-friendly alternatives to the herbicide. Additionally, research could focus on better understanding the effects of 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide on soil microorganisms and developing strategies to mitigate these effects. Finally, research could explore the potential use of 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide in other applications, such as in the development of new drugs or as a tool for studying plant physiology.
Métodos De Síntesis
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-ethyl-5-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl) amine to form 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has been widely studied for its herbicidal properties and its effects on the environment. Research has shown that 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide is effective against a wide range of grassy weeds, including crabgrass, foxtail, and barnyardgrass. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has also been shown to have a low toxicity to mammals, making it a safe option for use in agriculture.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-5-14-12(4)20-10-15(14)16(19)17-13-6-8-18(9-7-13)11(2)3/h10-11,13H,5-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUSIHIMSXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)


![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

